molecular formula C6H10ClNS B1450526 (R)-1-(Thiophen-2-yl)ethanamine hydrochloride CAS No. 2252246-01-6

(R)-1-(Thiophen-2-yl)ethanamine hydrochloride

Cat. No.: B1450526
CAS No.: 2252246-01-6
M. Wt: 163.67 g/mol
InChI Key: CMCVTULVSCSWOB-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(Thiophen-2-yl)ethanamine hydrochloride is a chiral amine compound featuring a thiophene ring, which is a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(Thiophen-2-yl)ethanamine hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of ®-1-(Thiophen-2-yl)ethanamine hydrochloride follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: Reduction of the thiophene ring can yield dihydrothiophenes.

    Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products:

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: Dihydrothiophenes.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

®-1-(Thiophen-2-yl)ethanamine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-(Thiophen-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Thiophene: The parent compound, a simple sulfur-containing heterocycle.

    2-Phenethylamine: A structurally related amine with a phenyl ring instead of a thiophene ring.

    Articaine: A thiophene-based local anesthetic.

Uniqueness: ®-1-(Thiophen-2-yl)ethanamine hydrochloride is unique due to its chiral nature and the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it valuable in applications requiring specific interactions with biological targets or in the synthesis of chiral molecules .

Properties

IUPAC Name

(1R)-1-thiophen-2-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS.ClH/c1-5(7)6-3-2-4-8-6;/h2-5H,7H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCVTULVSCSWOB-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CS1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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